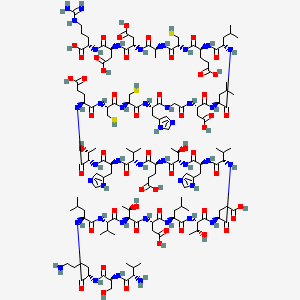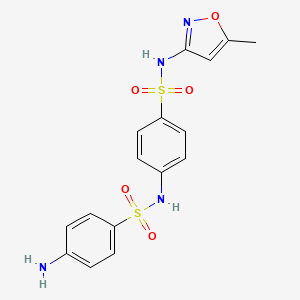
6-Methylthioguanine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylthioguanine-d3 is a deuterium-labeled analog of 6-Methylthioguanine, a compound known for its immunosuppressive and anticancer properties. The molecular formula of this compound is C6H6N5S, and it has a molecular weight of 180.21034 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the 6-Methylthioguanine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully controlled to ensure consistency and quality of the compound.
化学反応の分析
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
科学的研究の応用
6-Methylthioguanine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes involving thiopurines.
Medicine: Utilized in research on anticancer and immunosuppressive therapies, particularly in understanding the mechanisms of action and metabolism of thiopurines.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
作用機序
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and induction of cell death, making it effective as an anticancer agent. The compound also affects various molecular targets and pathways, including the inhibition of purine synthesis and the induction of DNA damage .
類似化合物との比較
6-Methylthioguanine-d3 is similar to other thiopurines, such as 6-Thioguanine and 6-Mercaptopurine. its deuterium labeling provides unique advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. Other similar compounds include:
6-Thioguanine: Known for its anticancer and immunosuppressive properties.
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
特性
CAS番号 |
1346601-96-4 |
|---|---|
分子式 |
C6H7N5S |
分子量 |
184.235 |
IUPAC名 |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChIキー |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
同義語 |
6-[(Methyl-d3)thio]-1H-purin-2-amine; 2-Amino-6-(methyl-d3)mercaptopurine; NSC 29420-d3; 2-Amino-6-(methyl-d3)thiopurine; S-(Methyl-d3)-6-thioguanine; S6-(Methyl-d3)-6-thioguanine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)




![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)
